Home > Products > Screening Compounds P117664 > (S)-N-(pyrrolidin-3-yl)benzamide
(S)-N-(pyrrolidin-3-yl)benzamide -

(S)-N-(pyrrolidin-3-yl)benzamide

Catalog Number: EVT-15520086
CAS Number:
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-N-(pyrrolidin-3-yl)benzamide is a chemical compound that belongs to the class of substituted benzamides. This compound features a pyrrolidine ring attached to a benzamide moiety, making it of interest in medicinal chemistry and pharmaceutical research. The stereochemistry of the compound is significant, as the (S)-enantiomer may exhibit different biological activities compared to its (R)-counterpart.

Source

This compound has been referenced in various scientific literature and patent applications, indicating its relevance in drug development and synthesis methodologies. Notably, the synthesis and characterization of similar compounds have been documented, highlighting the significance of the pyrrolidine structure in pharmacology .

Classification

(S)-N-(pyrrolidin-3-yl)benzamide is classified as an organic compound, specifically a substituted benzamide. It can also be categorized under heterocyclic compounds due to the presence of the pyrrolidine ring.

Synthesis Analysis

Methods

The synthesis of (S)-N-(pyrrolidin-3-yl)benzamide typically involves several key steps:

  1. Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through methods such as N-heterocyclization of primary amines with diols or through the Mitsunobu reaction .
  2. Benzamide Moiety Attachment: The benzamide part is introduced by reacting the pyrrolidine derivative with an appropriate benzoyl chloride under basic conditions.
  3. Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity levels.

Technical Details

The synthetic route may involve catalysts such as iridium complexes for specific reactions, ensuring regioselectivity and enantioselectivity during the formation of the pyrrolidine ring . Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

(S)-N-(pyrrolidin-3-yl)benzamide has a distinct molecular structure characterized by:

  • Molecular Formula: C_{11}H_{14}N_{2}O
  • Molecular Weight: 190.24 g/mol
  • Canonical SMILES: C1CN(CC1)C(=O)C2=CC=CC=C2

The structure features a pyrrolidine ring connected to a benzamide group, which contributes to its potential biological activity.

Data

The compound's stereochemistry is defined by the configuration at the nitrogen atom in the pyrrolidine ring, which affects its interaction with biological targets.

Chemical Reactions Analysis

Reactions

(S)-N-(pyrrolidin-3-yl)benzamide undergoes various chemical reactions including:

  1. Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
  2. Reduction: Reduction reactions can yield amines or alcohols.
  3. Substitution Reactions: The benzene ring can undergo nucleophilic substitution reactions where substituents can be introduced at various positions on the aromatic system.

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions must be optimized to avoid degradation of sensitive functional groups.

Mechanism of Action

Process

The mechanism of action for (S)-N-(pyrrolidin-3-yl)benzamide is primarily linked to its interaction with neurotransmitter systems in the brain. It may act as an inhibitor or modulator of specific receptors associated with serotonin and norepinephrine pathways, thus influencing mood and anxiety levels.

Data

Studies indicate that compounds with similar structures can exhibit dual reuptake inhibition properties, suggesting potential therapeutic applications in treating depression and anxiety disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of amides, including hydrolysis under acidic or basic conditions.

Relevant data from studies indicate that physical properties such as melting point and boiling point vary based on purity and specific synthesis methods used .

Applications

Scientific Uses

(S)-N-(pyrrolidin-3-yl)benzamide has several applications in scientific research:

  1. Medicinal Chemistry: Investigated as a potential therapeutic agent for mood disorders due to its effects on neurotransmitter systems.
  2. Chemical Biology: Used as a tool compound to explore interactions between small molecules and biological targets, aiding in drug discovery processes.
  3. Pharmaceutical Development: Its derivatives are explored for new drug formulations targeting various diseases .
Synthetic Approaches for (S)-N-(pyrrolidin-3-yl)benzamide Derivatives

The enantioselective construction of the (S)-pyrrolidinyl-benzamide scaffold and its derivatives is fundamental to exploiting its therapeutic potential. Several key synthetic strategies have been developed.

Enantioselective Synthesis Techniques for Pyrrolidinyl-Benzamide Scaffolds

Achieving high enantiomeric purity in the pyrrolidine ring is critical for optimal interaction with chiral biological targets. Several catalytic methods demonstrate efficacy:

  • Chiral Pool Utilization (L-Proline Derivative): The most direct route leverages L-proline, a naturally occurring chiral pyrrolidine, as the starting material. Selective protection of the carboxylic acid, followed by functional group manipulation to introduce the 3-amino group (often requiring Curtius rearrangement or similar strategies to invert functionality), and culminating in benzamide formation provides access to the core (S)-enantiomer. This approach guarantees high enantiopurity but can involve lengthy synthetic sequences depending on the specific N- and C-substituents required [1] [2].
  • Asymmetric Organocatalysis: Chiral organocatalysts offer powerful routes to enantiomerically enriched pyrrolidine precursors. Spirooxindole-pyrrolidine organocatalysts, such as (S)-1-benzylspiro[indoline-3,2'-pyrrolidin]-2-ones, have been successfully employed in enantioselective aldol reactions. While primarily reported for synthesizing complex molecules like 3-hydroxy-3-(2-oxopropyl)indolin-2-ones from isatins and acetone (yields up to 97%, ee up to 82%), the core catalytic principles demonstrate the potential for synthesizing chiral pyrrolidine building blocks relevant to the benzamide scaffold [4].
  • Kinetic Resolution via Phase-Transfer Catalysis (PTC): Quaternary ammonium salt catalysts derived from Cinchona alkaloids enable highly enantioselective nucleophilic aromatic substitution (SNAr) reactions. This technique has been effectively applied in the kinetic resolution of racemic precursors to pyrrolopyrimidines, generating enantioenriched products (>90% ee) and starting materials. While demonstrated on fused systems, the methodology highlights the potential of PTC for resolving racemic mixtures of simpler pyrrolidine intermediates destined for benzamide coupling [5].
  • Multi-Relay Catalysis: Complex sequences integrating multiple catalytic steps offer efficient access to polyfunctionalized chiral pyrrolidines. A notable example involves a triple-tandem protocol combining cross-metathesis, intramolecular aza-Michael reaction, and intramolecular Michael addition. Utilizing the second-generation Hoveyda-Grubbs catalyst and (R)-TRIP-derived BINOL phosphoric acid, this process constructs pyrrolizidinone skeletons with excellent diastereo- and enantioselectivity, generating three contiguous stereocenters. This showcases advanced methodology potentially adaptable for synthesizing sophisticated (S)-pyrrolidinyl-benzamide derivatives [7].

Table 1: Enantioselective Synthesis Methods Relevant to (S)-Pyrrolidinyl-Benzamide Scaffolds

Synthetic MethodKey Catalyst/Chiral SourceTarget/Application DemonstratedReported OutcomeRelevance to Scaffold
Chiral Pool (L-Proline)L-ProlineSynthesis of YM-43611 analogues [1], NRIs/SNRIs [2] [3]High enantiopurity (S-configuration guaranteed)Direct route to core scaffold
Organocatalysis (Spirooxindole)(S)-1-Benzylspiro[indoline-3,2'-pyrrolidin]-2-oneAldol condensation (Isatins + Acetone) [4]Up to 97% yield, 82% eeProof-of-concept for chiral pyrrolidine synthesis
Kinetic Resolution (PTC)Cinchona-derived Quaternary Ammonium SaltSNAr for Pyrrolopyrimidines [5]>90% eePotential for resolving racemic precursors
Multi-Relay CatalysisHoveyda-Grubbs II + (R)-TRIP PAPyrrolizidinones from N-Pentenyl-4oxo-2-alkenamides [7]Excellent diastereo-/enantioselectivityAdvanced methodology for complex derivatives

Functional Group Modifications at the Benzamide Core for Enhanced Bioactivity

The benzene ring of the benzamide moiety serves as the primary site for structural diversification, profoundly influencing target affinity, selectivity, and functional activity. Key modifications and their impact include:

  • 4-Amino Group Substitution (R¹): The nature of the substituent on the benzamide nitrogen (often at the 4-position relative to the carbonyl linkage) critically determines receptor subtype selectivity, particularly among dopamine receptors.
  • Bulk Tolerance & Dopamine Receptor Selectivity: Systematic studies on (S)-N-(1-benzyl-3-pyrrolidinyl)benzamides revealed distinct bulk tolerance profiles: D4 > D3 > D2. Cyclopropylcarbonyl, cyclobutylcarbonyl, and cyclopentylcarbonyl groups at R¹ were identified as optimal for achieving high affinity for D3 and D4 receptors while maintaining selectivity over D2 receptors. For instance, YM-43611 ((S)-5c) featuring a 4-[(cyclopropylcarbonyl)amino] group exhibited exceptional D4 affinity (Ki = 2.1 nM) and selectivity (110-fold over D2, Ki = 21 nM for D3) [1].
  • Electron-Withdrawing Groups & Ring Position: Introduction of chloro (Cl) and methoxy (OMe) groups on the benzamide ring, particularly at the 5- and 2-positions (meta and ortho to the carbonyl, respectively) as seen in YM-43611 (5-chloro-2-methoxy), further enhanced potency. The chloro group likely influences electron density and conformation, while the methoxy group may participate in hydrogen bonding or influence lipophilicity [1].
  • N-Substitution on the Pyrrolidine Nitrogen (R²): The substituent on the pyrrolidine nitrogen significantly modulates receptor binding profiles and pharmacokinetic properties.
  • Benzyl Group: The N-benzyl group in YM-43611 was crucial for high D3/D4 affinity and antipsychotic activity (inhibition of apomorphine-induced climbing in mice, ED₅₀ = 0.32 mg/kg sc). Replacing benzyl with smaller alkyl groups generally reduced affinity [1].
  • Hydrogen Bond Acceptors/CNS Penetration: In the context of noradrenaline reuptake inhibitors (NRIs) and serotonin-noradrenaline reuptake inhibitors (SNRIs), introducing polar groups or hydrogen bond acceptors on R² was explored to reduce lipophilicity (LogD) while maintaining CNS penetration. For example, specific N-substitutions in N-[(3S)-pyrrolidin-3-yl]benzamide NRIs/SNRIs yielded compounds like 11e and PF-184,298 (9) with good potency (increasing rat brain NA levels by 350% for 11e), selectivity over dopamine reuptake inhibition (DRI), metabolic stability, and reduced CYP inhibition despite lower LogD values compared to traditional tricyclic antidepressants [2] [3] [6].
  • Benzene Ring Substitution Pattern (Beyond R¹): The pattern and nature of substituents on the benzene ring itself (distinct from the amide nitrogen substituent R¹) are pivotal.
  • Mono vs. Di-substitution: Shifting from monosubstituted benzamides (e.g., 11a-d) to disubstituted analogues (e.g., 11e-l) in the NRI series led to significant improvements in noradrenaline transporter (NET) affinity and selectivity over serotonin (SERT) and dopamine (DAT) transporters. For instance, compound 11e (specific substitution pattern not fully detailed in abstract but implying optimized disubstitution) was a potent and selective NRI [2].
  • Impact on P-gp Recognition: Minor structural changes on the benzamide ring, particularly the position and nature of substituents, dramatically influence P-glycoprotein (P-gp) substrate recognition, directly impacting brain penetration. Small modifications could switch a compound from being a P-gp substrate (effluxed from the brain) to a non-substrate, thereby significantly enhancing CNS exposure for CNS-targeted therapeutics like SNRIs (e.g., PF-184,298) [3] [6].

Table 2: Impact of Benzamide Core Modifications on Biological Activity

Modification SiteKey Substituent/ChangeBiological Target/Activity ImpactExemplar CompoundKey OutcomeRef.
R¹ (4-Amino Group)CyclopropylcarbonylaminoDopamine D4/D3 Receptor AntagonismYM-43611 (5c)Ki(D4)=2.1 nM, 110x D4/D2 sel., ED₅₀=0.32 mg/kg [1]
R¹ (4-Amino Group)Cyclobutylcarbonylamino, CyclopentylcarbonylaminoDopamine D4/D3 Receptor Affinity & Selectivity5d, 5e (related to 5c)High D3/D4 aff., Sel. over D2 [1]
Benzamide Ring (Position 5)Chloro (Cl)Enhanced Dopamine Receptor AffinityYM-43611 (5c)Contributed to high potency [1]
Benzamide Ring (Position 2)Methoxy (OMe)Enhanced Dopamine Receptor AffinityYM-43611 (5c)Contributed to high potency [1]
R² (Pyrrolidine N)BenzylDopamine D3/D4 Affinity, In vivo Antipsychotic ActivityYM-43611 (5c)Essential for high affinity and activity [1]
R² (Pyrrolidine N)Optimized Polar GroupsNET/SERT Inhibition (NRI/SNRI), Reduced LogD, CNS PenetrationNRI 11e, SNRI PF-184,298 (9)Good potency, selectivity, metabolic stability, CNS penetration [2] [3] [6]
Benzamide Ring Substitution PatternDisubstitution vs. MonosubstitutionNET Selectivity over SERT/DATNRI 11ePotent and Selective NRI [2]
Benzamide Ring SubstituentsMinor Structural ChangesP-gp Substrate RecognitionSNRI PF-184,298 (9)Critical for determining brain penetration [3] [6]

Salt Formation and Prodrug Strategies to Improve Pharmacokinetic Profiles

Optimizing the physicochemical properties of active (S)-N-(pyrrolidin-3-yl)benzamide compounds is crucial for achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles. Salt formation and prodrug derivatization are key strategies.

  • Salt Formation:
  • Objective: Improve aqueous solubility, crystallinity, stability, and processability of often lipophilic free base compounds. Enhanced solubility can facilitate formulation (e.g., for intravenous administration) and improve oral bioavailability.
  • Common Salts: While specific salt forms of the discussed compounds are less frequently detailed in the provided literature, common pharmaceutically acceptable acids are applicable. These include hydrochloric acid (HCl, yielding hydrochloride salts), sulfuric acid (H₂SO₄, yielding sulfate or hydrogen sulfate salts), methanesulfonic acid (MSA, yielding mesylate salts), citric acid (yielding citrate salts), tartaric acid (yielding tartrate salts), and fumaric acid (yielding fumarate salts). The choice depends on the pKa of the free base (primarily the pyrrolidine nitrogen), counterion properties, desired solubility profile, and crystal form stability. A salt form of a related pyridine-based FMS inhibitor (Compound 6 from [9]) was explicitly developed to enhance solubility, stability, and reduce hygroscopicity, illustrating the general principle applicable to the benzamide scaffold [9].
  • Prodrug Strategies:
  • Objective: Overcome limitations like poor oral absorption, rapid first-pass metabolism, or inadequate brain penetration (especially if P-gp efflux is an issue) by designing bioreversible derivatives. The prodrug is converted enzymatically or chemically in vivo to release the active parent molecule.
  • Targeting Amine/Carboxamide Functional Groups: The secondary amine on the pyrrolidine ring and the benzamide NH (if present, depending on R¹ substitution) are potential sites for prodrug derivatization.
  • Amide Prodrugs: The pyrrolidine nitrogen can be acylated to form tertiary amides or carbamates. Carbamates, in particular, are common prodrugs for amines. Enzymatic hydrolysis (e.g., by esterases or amidases) in plasma or tissues would regenerate the active secondary amine. This approach could be used to mask polarity or reduce P-gp efflux susceptibility. The impact of small structural changes on P-gp recognition highlights the potential for designing prodrugs that are not P-gp substrates, enabling better initial brain uptake before conversion [3] [6].
  • Ester Prodrugs: If the benzamide core bears a carboxylic acid group (e.g., introduced via specific R¹ modifications not detailed in the primary results but plausible), esterification (e.g., ethyl ester, pivaloyloxymethyl ester) is a classical strategy to improve passive permeability. Esterases in the gut wall, blood, or liver then hydrolyze the ester to liberate the active acid.
  • Enhancing CNS Penetration: As P-gp efflux is a significant barrier for CNS-active drugs like D4 antagonists or SNRIs, prodrugs designed to evade P-gp recognition could offer substantially improved brain delivery of the active moiety. The SAR showing that small benzamide ring modifications drastically alter P-gp substrate status provides a blueprint for designing such prodrugs [3] [6].
  • Improving Metabolic Stability: Protecting labile sites prone to rapid Phase I metabolism (e.g., N-dealkylation sites on R², or aromatic hydroxylation sites on the benzamide ring) via prodrug derivatization can enhance systemic exposure. However, the released protecting group must be non-toxic.

Table 3: Salt and Prodrug Strategies for Optimizing (S)-N-(Pyrrolidin-3-yl)benzamides

StrategyChemical ApproachPrimary PK GoalKey ConsiderationsEvidence/Feasibility
Salt FormationAcid + Free Base → Salt (e.g., HCl, H₂SO₄, MSA, Citrate, Tartrate, Fumarate)↑ Aqueous Solubility ↑ Crystallinity ↑ Stability ↑ ProcessabilitypKa matching, Salt stability, Crystal form, HygroscopicityStandard pharmaceutical practice. Applied to related scaffolds (e.g., FMS inhibitors) [9].
Prodrug (Amine Masking)Acylation (Amides/Carbamates) of Pyrrolidine N↑ Oral Absorption ↓ First-Pass Metabolism ↓ P-gp Efflux (Potentially) ↑ Brain PenetrationBioreversibility (Enzymatic Hydrolysis), Toxicity of PromoietySAR shows small changes impact P-gp [3] [6]. Carbamates common for amines.
Prodrug (Acid Masking)Esterification of Carboxylic Acid (if present on Benzamide)↑ Passive Permeability ↑ Oral AbsorptionRequires Acid functional group, Bioreversibility (Esterases)Classical prodrug approach. Applicable if acid introduced.
Prodrug (Metabolic Protection)Blocking Labile Sites (e.g., N-alkyl groups, specific aromatic positions)↑ Metabolic Stability ↑ Half-lifeMust not block site of action, Bioreversibility neededFeasible based on known metabolic pathways of amines/amides.

Properties

Product Name

(S)-N-(pyrrolidin-3-yl)benzamide

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]benzamide

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c14-11(9-4-2-1-3-5-9)13-10-6-7-12-8-10/h1-5,10,12H,6-8H2,(H,13,14)/t10-/m0/s1

InChI Key

FAVZGMWROXRERG-JTQLQIEISA-N

Canonical SMILES

C1CNCC1NC(=O)C2=CC=CC=C2

Isomeric SMILES

C1CNC[C@H]1NC(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.